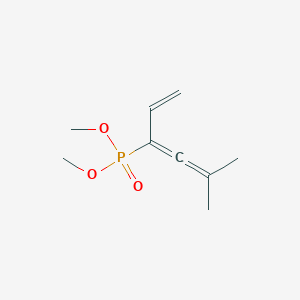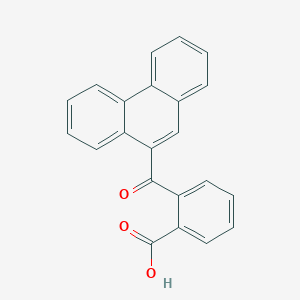
2-(Phenanthrene-9-carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenanthrene-9-carbonyl)benzoic acid is an organic compound that features a phenanthrene moiety attached to a benzoic acid group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenanthrene-9-carbonyl)benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where phenanthrene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenanthrene-9-carbonyl)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenanthrene-9-carbonyl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Phenanthrene-9-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the modulation of biochemical pathways and the exertion of its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene-9-carboxylic acid: Similar structure but lacks the benzoic acid moiety.
Benzoic acid: Contains the benzoic acid group but lacks the phenanthrene moiety.
Phenanthrene: The parent hydrocarbon without any functional groups.
Uniqueness
2-(Phenanthrene-9-carbonyl)benzoic acid is unique due to the presence of both phenanthrene and benzoic acid moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66859-11-8 |
|---|---|
Molekularformel |
C22H14O3 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-(phenanthrene-9-carbonyl)benzoic acid |
InChI |
InChI=1S/C22H14O3/c23-21(18-11-5-6-12-19(18)22(24)25)20-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)20/h1-13H,(H,24,25) |
InChI-Schlüssel |
LRTLAOGGSYAXAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



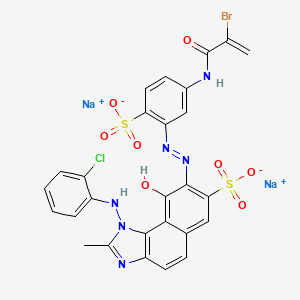
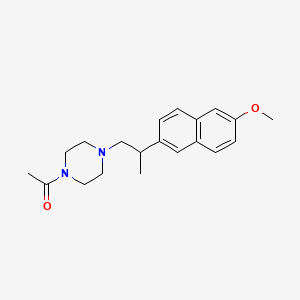
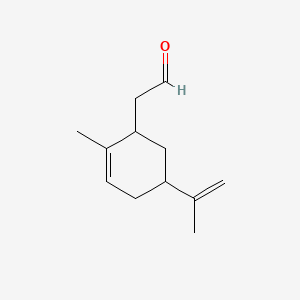
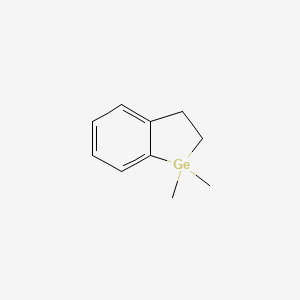


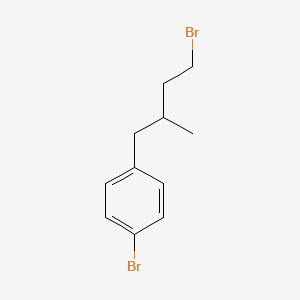
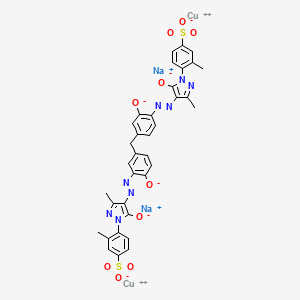

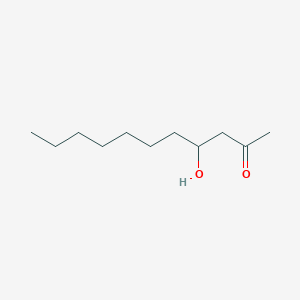
![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
